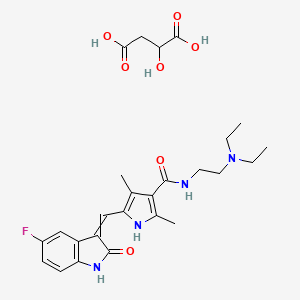

Malic acid; sunitinib

Description

Role of Sunitinib (B231) Malate (B86768) as a Multitargeted Tyrosine Kinase Inhibitor in Cancer Research

Sunitinib malate's primary mechanism of action lies in its ability to inhibit multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, pathological angiogenesis (the formation of new blood vessels that supply tumors), and the metastatic progression of cancer. drugbank.comwikipedia.org By blocking the signaling pathways associated with these kinases, sunitinib can simultaneously interfere with several processes crucial for tumor development and survival. wikipedia.org

Key receptor tyrosine kinases inhibited by sunitinib include:

Vascular Endothelial Growth Factor Receptors (VEGFRs): Sunitinib is a potent inhibitor of all VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3). nih.govbccancer.bc.ca The VEGF signaling pathway is a critical driver of angiogenesis, and by blocking these receptors, sunitinib effectively cuts off the blood supply to tumors, thereby inhibiting their growth. nih.govdovepress.com

Platelet-Derived Growth Factor Receptors (PDGFRs): The compound also targets PDGFR-α and PDGFR-β. nih.govbccancer.bc.ca These receptors are involved in various cellular processes, including cell growth, proliferation, and differentiation. In the context of cancer, their inhibition contributes to the anti-tumor effects of sunitinib. nih.gov

Stem Cell Factor Receptor (KIT): Sunitinib is a potent inhibitor of the KIT receptor (CD117). drugbank.comwikipedia.org This is particularly significant in the treatment of gastrointestinal stromal tumors (GISTs), where mutations that improperly activate KIT are a primary driver of the disease. drugbank.comwikipedia.org

Other Kinases: Research has shown that sunitinib's inhibitory activity extends to other kinases as well, including Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET). bccancer.bc.canih.gov This broad spectrum of activity underscores its classification as a multitargeted inhibitor. nih.gov

The simultaneous inhibition of these various kinases gives sunitinib both anti-angiogenic and direct anti-tumor properties. nih.gov Research, including preclinical and clinical trials, has demonstrated its efficacy in various cancer models, leading to its approval for treating renal cell carcinoma (RCC) and imatinib-resistant GIST. nih.govnih.gov Ongoing research continues to explore its potential in other types of cancer, such as breast, lung, and pancreatic neuroendocrine tumors. nih.govnih.govaacrjournals.org

Interactive Table: Key Kinase Targets of Sunitinib

| Kinase Target | Abbreviation | Role in Cancer | Reference |

| Vascular Endothelial Growth Factor Receptors | VEGFR-1, -2, -3 | Tumor angiogenesis | nih.govbccancer.bc.ca |

| Platelet-Derived Growth Factor Receptors | PDGFR-α, -β | Tumor cell proliferation, angiogenesis | nih.govnih.gov |

| Stem Cell Factor Receptor | KIT (CD117) | Drives growth in GIST | drugbank.comwikipedia.org |

| Fms-like tyrosine kinase-3 | FLT3 | Hematologic malignancies | bccancer.bc.canih.gov |

| Colony-Stimulating Factor Receptor | CSF-1R | Tumor growth and metastasis | bccancer.bc.ca |

| Glial Cell-line Derived Neurotrophic Factor Receptor | RET | Proliferative signaling | aacrjournals.orgbccancer.bc.ca |

Overview of Malic Acid as a Counterion in Sunitinib Malate Formulation and Research Significance

The "malate" in sunitinib malate refers to malic acid, which serves as a counterion in the pharmaceutical salt formulation. nih.gov The use of a specific salt form for an active pharmaceutical ingredient (API) like sunitinib is a critical aspect of drug development, as it can significantly influence the drug's physicochemical properties. crystalpharmatech.com

Malic acid, a dicarboxylic acid found naturally in fruits like apples, is considered a "Generally Recognized As Safe" (GRAS) substance by the U.S. Food and Drug Administration. phexcom.commdpi.com Its use as a counterion in pharmaceutical formulations offers several advantages:

Enhanced Solubility and Bioavailability: One of the primary reasons for forming a salt of a drug is to improve its solubility in aqueous environments, which can, in turn, enhance its oral bioavailability. ajol.info While sunitinib itself has low water solubility, its formulation as a malate salt improves this characteristic. ajol.infotandfonline.com Research has explored various formulations, including nanoparticles and liposomes, to further enhance the bioavailability and delivery of sunitinib malate. ajol.infonih.govgoogle.com

Controlled Release: The formulation of sunitinib malate can be engineered to achieve a sustained release of the drug over time. ajol.infomdpi.com This is beneficial for maintaining therapeutic drug concentrations in the body and can improve patient compliance. mdpi.com

The research significance of using malic acid as a counterion is rooted in its ability to optimize the pharmaceutical properties of sunitinib. By creating the malate salt, researchers and pharmaceutical scientists can develop a more effective and stable drug product. google.com The specific choice of L-malic acid has been noted in the development of stable crystalline forms of sunitinib malate. google.com

Interactive Table: Properties Influenced by Malic Acid as a Counterion

| Property | Influence of Malic Acid | Research Significance | Reference |

| Solubility | Improves the dissolution of the poorly soluble sunitinib base. | Enhances potential for oral absorption and bioavailability. | ajol.infotandfonline.com |

| Stability | Contributes to the formation of thermodynamically stable crystalline structures. | Ensures product quality, consistency, and shelf-life. | google.comnih.gov |

| Bioavailability | Increased solubility can lead to improved absorption in the gastrointestinal tract. | Optimizes the amount of active drug that reaches systemic circulation. | ajol.infotandfonline.com |

| Formulation | Allows for the development of various dosage forms, including oral capsules and advanced delivery systems. | Facilitates the creation of effective and patient-friendly medicines. | ajol.infonih.govgoogle.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;2-hydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWFXVZLPYTWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FN4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Investigations of Sunitinib Malate: Mechanisms of Action

Receptor Tyrosine Kinase Inhibition Profilenih.govbccancer.bc.canih.govresearchgate.netnih.govdrugbank.comiu.edunih.govaacrjournals.orgfda.gov

Sunitinib (B231) malate (B86768) is a potent inhibitor of several receptor tyrosine kinases. researchgate.net It competitively binds to the ATP-binding pocket of these kinases, thereby disrupting their function. researchgate.net Preclinical studies have shown that sunitinib inhibits the phosphorylation of its target kinases in both biochemical and cell-based assays. nih.gov

Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3)nih.govbccancer.bc.canih.govresearchgate.netnih.govdrugbank.comiu.edunih.govaacrjournals.orgfda.gov

Sunitinib is a potent inhibitor of all three vascular endothelial growth factor receptors (VEGFRs). bccancer.bc.caresearchgate.netdrugbank.com These receptors are crucial for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and survival. patsnap.com By inhibiting VEGFRs, sunitinib effectively curtails the blood supply to tumors. patsnap.com In preclinical models, sunitinib has been shown to inhibit VEGF-dependent phosphorylation of VEGFR-2 and subsequent proliferation of endothelial cells. dovepress.com The antiangiogenic effects of sunitinib are largely attributed to its blockade of VEGFR-2 and PDGFR. dovepress.com

Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β)nih.govbccancer.bc.canih.govresearchgate.netnih.govdrugbank.comiu.edunih.govaacrjournals.orgfda.gov

Sunitinib is a potent inhibitor of both PDGFR-α and PDGFR-β. bccancer.bc.canih.govresearchgate.net These receptors are involved in cell growth, development, and differentiation, and their overexpression is common in certain cancers. patsnap.com Preclinical studies have demonstrated that sunitinib inhibits PDGF-stimulated phosphorylation of PDGFRβ. apexbt.com In medulloblastoma cell lines, sunitinib has been shown to significantly inhibit PDGFR signaling activity. nih.gov The inhibition of PDGFR on pericytes by sunitinib is believed to contribute to tumor regression and inhibition of metastatic progression. nih.gov

KIT Receptor Tyrosine Kinase (c-KIT)nih.govbccancer.bc.canih.govresearchgate.netnih.govdrugbank.comiu.edunih.govaacrjournals.orgfda.govpatsnap.com

Sunitinib is a potent inhibitor of the KIT receptor, also known as c-KIT or CD117. bccancer.bc.canih.govdrugbank.com This receptor is a key driver in the majority of gastrointestinal stromal tumors (GISTs). drugbank.compatsnap.com Preclinical studies have shown that sunitinib inhibits the phosphorylation of KIT in tumor xenografts. fda.gov In both biochemical and in vitro cell-based assays, sunitinib has been shown to inhibit the phosphorylation of the KIT receptor and cellular proliferation. aacrjournals.org While effective against many imatinib-resistant KIT mutants, some mutations in the activation loop can confer resistance to sunitinib. pnas.org

Fms-like Tyrosine Kinase 3 (FLT3)nih.govbccancer.bc.canih.govresearchgate.netiu.eduaacrjournals.org

Sunitinib is an inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase crucial for the survival and proliferation of hematopoietic stem cells. bccancer.bc.capatsnap.com Mutations in FLT3 are commonly observed in acute myeloid leukemia (AML). patsnap.com Preclinical studies have shown that sunitinib inhibits FLT3 phosphorylation. nih.gov In phase I clinical trials, sunitinib demonstrated the ability to inhibit FLT3 phosphorylation in patients with AML, particularly those with FLT3-ITD or TKD mutations. nih.gov

Rearranged during Transfection (RET) Receptornih.govbccancer.bc.canih.govresearchgate.netiu.edu

Sunitinib is an inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. bccancer.bc.cadrugbank.com In preclinical studies, sunitinib has been shown to inhibit the growth of tumor cells expressing dysregulated RET. pfizermedical.com It has also been identified as an inhibitor of the RET/PTC oncoprotein. jbuon.com

Colony-Stimulating Factor 1 Receptor (CSF-1R)tandfonline.com

Sunitinib is an inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). tandfonline.com Preclinical studies have demonstrated that sunitinib can inhibit the phosphorylation of CSF-1R. jbuon.com In mouse models of breast cancer bone metastasis, sunitinib has been shown to inhibit tumor growth in bone. jbuon.com

Inhibitory Activity of Sunitinib Malate against Key Receptor Tyrosine Kinases

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-2 | 80 | medchemexpress.com |

| PDGFRβ | 2 | medchemexpress.com |

| c-KIT | 1-10 | nih.gov |

| FLT3 | Not specified | bccancer.bc.capatsnap.com |

| RET | Not specified | bccancer.bc.cadrugbank.com |

| CSF-1R | 50-100 | jbuon.com |

Downstream Signaling Pathway Modulation in Preclinical Models

Sunitinib's ability to block multiple receptor tyrosine kinases (RTKs) leads to the modulation of several downstream signaling pathways critical for cancer cell proliferation and survival. aacrjournals.org

Phosphoinositide 3-kinase (PI3K)/AKT/mTOR Pathway

The PI3K/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. mdpi.com In preclinical studies, sunitinib has been shown to inhibit this pathway. aacrjournals.orgaacrjournals.org The activation of RTKs typically triggers the PI3K/AKT/mTOR pathway, and by blocking these receptors, sunitinib effectively dampens this pro-survival signaling. mdpi.com For instance, in preclinical models of gastrointestinal stromal tumors (GISTs), the constitutive activation of this pathway is a key driver of tumorigenesis, and its inhibition is considered a promising therapeutic strategy. mdpi.com The loss of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt/mTOR pathway, has been linked to sunitinib resistance in renal and prostate cancer cells, further highlighting the importance of this pathway in sunitinib's mechanism of action. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that governs cell proliferation, differentiation, and survival. Sunitinib has demonstrated the ability to modulate this pathway in preclinical settings. aacrjournals.org For example, in preclinical models of neurofibromatosis type 1 (NF1)-related plexiform neurofibromas, sunitinib was shown to attenuate the robust increase in Erk1/2 phosphorylation, a key component of the MAPK pathway, in response to growth factor stimulation. nih.gov This inhibition of the Ras-MAPK signaling cascade is a key mechanism behind sunitinib's efficacy in these models. nih.gov

Anti-Angiogenic Mechanisms in Preclinical Tumor Models

A hallmark of sunitinib's preclinical activity is its potent anti-angiogenic effects, primarily through the inhibition of VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govnih.gov This dual inhibition targets both endothelial cells and pericytes, key components of the tumor vasculature. nih.gov

Microvessel Density Reduction

Numerous preclinical studies across various tumor models have consistently demonstrated that sunitinib treatment leads to a significant reduction in microvessel density (MVD). nih.govoup.com

In a preclinical model of glioblastoma multiforme (GBM), sunitinib treatment resulted in a 74% reduction in MVD. nih.govoup.com

Studies on osteosarcoma xenografts showed a significant decrease in MVD, with reductions of 45% and 54% in mice treated with different doses of sunitinib. nih.gov

In a mouse model of localized bladder cancer, sunitinib treatment was correlated with a decrease in MVD. nih.gov

Similarly, in models of triple-negative breast cancer, sunitinib significantly decreased the average MVD in both basal-like and claudin-low tumor xenografts. vascularcell.com

In human colon cancer xenografts, sunitinib treatment led to a 56% to 59% inhibition of MVD. oncoscience.us

This reduction in the density of blood vessels within the tumor is a direct consequence of sunitinib's inhibition of key angiogenic signaling pathways. nih.gov

Impact on Endothelial Cell Function

Sunitinib directly impacts the function of endothelial cells, the primary cells lining blood vessels. Preclinical evidence suggests that sunitinib can inhibit endothelial cell proliferation and survival. ahajournals.org By targeting VEGFRs on endothelial cells, sunitinib disrupts the signaling necessary for their growth and the formation of new blood vessels. nih.gov In vitro studies have shown that sunitinib can impair endothelial cell proliferation and wound healing. ahajournals.org Furthermore, sunitinib has been shown to inhibit the hypoxia-induced differentiation of cancer stem cells into endothelial-like cells, a process known as vasculogenic mimicry. oncotarget.com

Table of Research Findings on Sunitinib Malate's Preclinical Mechanisms

| Mechanism | Key Findings | Tumor Models | Citations |

|---|---|---|---|

| PI3K/AKT/mTOR Pathway Modulation | Inhibition of the pathway is a key therapeutic strategy. Loss of PTEN is associated with resistance. | Gastrointestinal Stromal Tumors, Renal and Prostate Cancer | aacrjournals.orgmdpi.comaacrjournals.orgnih.gov |

| MAPK Pathway Modulation | Attenuation of Erk1/2 phosphorylation. | Neurofibromatosis type 1-related plexiform neurofibromas | nih.gov |

| PKC Pathway Modulation | Indirect inhibition through VEGFR blockade. | General preclinical models | aacrjournals.org |

| Microvessel Density Reduction | Significant reduction in MVD observed across multiple models. | Glioblastoma, Osteosarcoma, Bladder Cancer, Breast Cancer, Colon Cancer | nih.govnih.govoup.comnih.govvascularcell.comoncoscience.us |

| Impact on Endothelial Cell Function | Inhibition of endothelial cell proliferation, survival, and vasculogenic mimicry. | Various in vitro and in vivo models | nih.govahajournals.orgoncotarget.com |

Modulation of Circulating Proangiogenic Factors in Preclinical Models

Preclinical studies have revealed that sunitinib malate significantly modulates various circulating proangiogenic factors. pnas.orgnih.gov A noteworthy finding is that these changes are not necessarily dependent on the presence of a tumor. pnas.orgnih.gov

In non-tumor-bearing mice, administration of sunitinib led to dose-dependent increases in plasma Vascular Endothelial Growth Factor (VEGF) and Placental Growth Factor (PlGF), and a decrease in soluble VEGF Receptor-2 (sVEGFR-2). pnas.org These effects were observed to coincide with the optimal dose range for antitumor efficacy previously established in preclinical models. pnas.org The modulation of these factors was also found to be reversible upon cessation of treatment. pnas.org

Initially, it was hypothesized that the drug-induced increase in factors like VEGF was a consequence of its anti-angiogenic activity on the tumor, leading to increased hypoxia, a known inducer of VEGF. pnas.org However, the observation of these changes in tumor-free models suggests a systemic, tumor-independent response to the therapy. pnas.orgnih.gov This has led to the proposal that monitoring these circulating factors could help define the optimal biological dose range for this class of drugs. pnas.orgnih.gov

Interactive Table: Sunitinib Malate's Effect on Circulating Factors in Preclinical Models

| Factor | Effect of Sunitinib Malate | Implication |

| VEGF | Increased plasma levels. pnas.org | Potential biomarker for biological activity. |

| PlGF | Increased plasma levels. pnas.org | May contribute to defining optimal dose range. |

| sVEGFR-2 | Decreased plasma levels. pnas.org | Indicates target engagement. |

Direct Cellular Effects in Preclinical In Vitro and In Vivo Models

Sunitinib malate exerts direct effects on cancer cells, influencing their proliferation, survival, and invasive potential. These effects have been observed across a range of preclinical models, both in cell cultures (in vitro) and in animal models (in vivo).

Inhibition of Cell Proliferation

A consistent finding in preclinical studies is the potent inhibitory effect of sunitinib malate on the proliferation of various cancer cell lines. nih.govjbuon.comapexbt.com This anti-proliferative activity has been demonstrated in models of:

Osteosarcoma: Sunitinib significantly inhibited the proliferation of human osteosarcoma cell lines SaOS-2 and 143B in vitro. nih.gov

Gastrointestinal Stromal Tumors (GIST): Preclinical studies with GIST cell lines show that sunitinib induces growth arrest. dovepress.com

Breast Cancer: Sunitinib has shown intense antiproliferative activity in breast cancer models, both as a single agent and in combination with other chemotherapy agents. jbuon.com In MCF7 human breast cancer cells, sunitinib caused a concentration-dependent suppression of cell growth. iiarjournals.org

Neuroblastoma: Sunitinib significantly inhibited the proliferation of several neuroblastoma cell lines in a concentration-dependent manner. apexbt.com

Glioma: In U87 and M059K glioma cells, sunitinib decreased cell proliferation, with a 95% inhibition observed at a 10μM concentration. jbuon.com

Cervical Cancer: In HeLa cells, sunitinib slowed the proliferation rate. jbuon.comcancerindex.org

Bladder Cancer: Sunitinib malate demonstrated a concentration-dependent inhibitory effect on various bladder cancer cell lines. nih.govresearchgate.net

Induction of Apoptosis

In addition to halting proliferation, sunitinib malate actively induces apoptosis, or programmed cell death, in cancer cells. This has been observed in multiple preclinical settings:

Osteosarcoma: Sunitinib provoked apoptosis in human osteosarcoma cell lines. nih.gov

Gastrointestinal Stromal Tumors (GIST): Preclinical studies indicate that sunitinib induces apoptosis in GIST cells. dovepress.com A significant increase in apoptosis was also noted in patients with GIST after receiving the drug. jbuon.com

Breast Cancer: Treatment of MCF7 human breast cancer cells with sunitinib led to apoptosis. iiarjournals.org

Medulloblastoma: Sunitinib induced apoptosis in both primary cultures and established cell lines of human medulloblastomas. nih.gov This was associated with the activation of caspase-3 and cleavage of PARP, key mediators of apoptosis. nih.gov

Ependymoma: Sunitinib elicited high levels of cytotoxic apoptosis in ependymoma cell lines. oup.com

Renal Cell Carcinoma: In a mouse model of renal cell carcinoma, sunitinib was shown to induce tumor cell apoptosis even before the collapse of the tumor vasculature. nih.gov Sunitinib-tolerant renal cell carcinoma cells showed reduced apoptosis induction compared to wild-type cells. nih.gov

Cervical Cancer: An increased apoptotic index was observed in HeLa cells following sunitinib treatment. jbuon.comcancerindex.org

Cell Cycle Modulation

Sunitinib malate also influences the cell cycle, the series of events that take place in a cell leading to its division and duplication. By disrupting this cycle, sunitinib can prevent cancer cells from multiplying.

In human osteosarcoma cell lines, sunitinib was found to induce a G2/M cell cycle arrest. nih.gov

Studies on breast cancer cells (MCF7) have shown that sunitinib can cause cell-cycle arrest. iiarjournals.orgiiarjournals.org

In human urinary bladder cancer cell lines, treatment with sunitinib malate led to an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This effect was also reported in A549 human non-small-cell lung cancer cells. nih.gov

Effects on Tumor Invasiveness and Metastasis in Preclinical Models

A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs. Preclinical studies have investigated the impact of sunitinib malate on these processes.

In a mouse model of osteosarcoma, sunitinib treatment significantly suppressed pulmonary metastasis. nih.gov Similarly, in a preclinical neuroblastoma mouse model, sunitinib demonstrated antimetastatic activity. apexbt.com

However, the effects of sunitinib on metastasis can be complex and model-dependent. researchgate.netnih.gov In one study using two different tumor cell lines that both metastasize to the lungs in mice, sunitinib treatment prior to tumor cell injection promoted the seeding and growth of lung metastases for one cell line (4T1) but not the other (RENCA). researchgate.netnih.gov This effect was also dose-dependent, occurring at a very high dose but not at lower, more clinically relevant doses. researchgate.netnih.gov When administered after tumor cell injection, sunitinib did not inhibit the growth of 4T1 lung tumor nodules but did block the growth of RENCA lung tumor nodules. researchgate.netnih.gov

In vitro studies on glioblastoma cells showed that sunitinib treatment induced a dose-dependent decrease in tumor invasion. oup.com This anti-invasive activity was associated with a decrease in the phosphorylation of Src and focal adhesion kinase. oup.com

Molecular Mechanisms of Preclinical Responses and Specificities

The diverse preclinical effects of sunitinib malate are rooted in its ability to inhibit multiple receptor tyrosine kinases (RTKs). nih.govaacrjournals.orgnih.gov These receptors play crucial roles in signaling pathways that drive cell proliferation, survival, and angiogenesis. aacrjournals.org

Sunitinib's targets include:

VEGF Receptors (VEGFRs): Inhibition of VEGFRs is central to sunitinib's anti-angiogenic effects. ascopubs.org

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are also involved in angiogenesis and tumor growth. ascopubs.org

c-Kit: This receptor is implicated in the pathogenesis of plexiform neurofibromas and GIST. nih.govnih.gov

FMS-like tyrosine kinase-3 (FLT3): An important target in certain hematologic malignancies. aacrjournals.org

In preclinical models of plexiform neurofibromas, sunitinib was shown to suppress functions in mast cells and fibroblasts driven by hyperactive signaling through SCF/c-Kit and PDGF pathways. nih.govnih.gov Histopathological analysis of sunitinib-treated tumors revealed reduced cellularity and increased apoptosis. nih.gov

In GIST cell lines, sunitinib inhibits the autophosphorylation of c-KIT and the phosphorylation of downstream signaling molecules like AKT and ERK, which are key components of cell survival and proliferation pathways. dovepress.com

Furthermore, sunitinib has been shown to inhibit STAT3, a transcription factor that is constitutively activated in medulloblastomas and plays a role in tumor formation and maintenance. nih.gov Inhibition of STAT3 by sunitinib induced apoptosis and growth arrest in medulloblastoma cells. nih.gov

The inhibition of these various RTKs and their downstream signaling pathways ultimately leads to the observed antitumor effects of sunitinib, including the blockade of tumor growth, angiogenesis, and metastasis. aacrjournals.org

Glucose Uptake and Metabolic Pathway Modulation

Preclinical studies have revealed that sunitinib malate can significantly modulate glucose uptake and alter metabolic pathways in various cell types and tissues.

In preclinical cancer models, sunitinib has been shown to decrease glucose uptake in tumor cells by inhibiting receptor tyrosine kinase phosphorylation, which in turn affects downstream signaling pathways like AKT and extracellular signal-regulated kinase. aacrjournals.org However, this inhibition of glucose uptake in tumors can be incomplete or temporary. aacrjournals.org

Studies using positron emission tomography (PET) with the glucose analog [¹⁸F]fluoro-2-deoxy-d-glucose (FDG) have provided further insights. In a preclinical model of plexiform neurofibromas, sunitinib treatment led to a significant reduction in FDG uptake in tumors, indicating decreased metabolic activity. nih.gov Conversely, in studies investigating cardiotoxicity, sunitinib treatment in mice resulted in increased cardiac FDG uptake within 48 hours, suggesting a rapid shift towards glycolysis in the heart muscle. plos.org This increased reliance on glycolysis was accompanied by perturbed mitochondrial function and increased lipid deposition in the myocardium. plos.org

The mechanisms underlying these metabolic changes are complex and likely involve multiple pathways:

VEGFR Inhibition and Nitric Oxide: Sunitinib's inhibition of VEGFR may lead to reduced production of nitric oxide (NO), a molecule that can stimulate glucose transport. aacrjournals.org This reduction in NO could contribute to decreased glucose uptake in certain tissues. aacrjournals.org

AMPK Inhibition: Preclinical studies have demonstrated that sunitinib can potently inhibit AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. aacrjournals.org Inhibition of AMPK can lead to dose-dependent damage in cultured myocytes. aacrjournals.org

Modulation of Glucose Transporters: The effect of sunitinib on glucose uptake may be linked to the modulation of glucose transporter expression, although the precise mechanisms require further investigation. wjgnet.com

The following table summarizes the effects of sunitinib on FDG uptake in different preclinical models.

| Preclinical Model | Tissue/Tumor | Effect on FDG Uptake | Reference |

| Plexiform Neurofibroma Mouse Model | Tumor | Decreased | nih.gov |

| Cardiotoxicity Mouse Model | Myocardium | Increased | plos.org |

| Human Colon Cancer Xenografts | Tumor | Decreased (incomplete/transient) | aacrjournals.org |

| Rat Pancreatic Stellate Cells | Cells | Decreased | wjgnet.com |

Preclinical Pharmacokinetics and Metabolism of Sunitinib Malate

Absorption and Distribution in Non-Clinical Species

Sunitinib's pharmacokinetic properties have been assessed in several non-clinical species, including mice, rats, and monkeys, revealing advantageous characteristics that have translated favorably into human studies. nih.gov Following oral administration, sunitinib (B231) is readily absorbed. nih.govcaymanchem.com

In non-clinical species, sunitinib demonstrates good oral bioavailability. nih.govcaymanchem.com Studies have shown that the presence of food does not impact the bioavailability of sunitinib. aacrjournals.org The pharmacokinetics appear to be linear at doses relevant to clinical use. nih.govcaymanchem.com

Sunitinib is characterized by extensive tissue distribution, as indicated by a large apparent volume of distribution (Vd/F) of 2230 L. aacrjournals.orgdrugbank.com In rat models, concentrations of sunitinib were observed to be higher in nearly all tissues compared to blood plasma. medchemexpress.com Animal studies also suggest that sunitinib can cross the blood-brain barrier. bccancer.bc.ca In vitro binding of sunitinib and its primary active metabolite to human plasma protein was 95% and 90%, respectively. aacrjournals.orgdrugbank.com

Systemic clearance is moderate-to-high in mice, rats, dogs, and monkeys, with elimination occurring primarily through the feces. nih.govmedchemexpress.com The half-life varies across species, as detailed in the table below. medchemexpress.com In multiple-dose studies with cyclic dosing, drug plasma concentrations were effectively cleared between cycles. nih.govcaymanchem.com Sex-divergent pharmacokinetics have been noted in mice, with female mice showing higher plasma and brain exposure, while male mice had greater kidney exposure.

Table 1: Pharmacokinetic Parameters of Sunitinib in Non-Clinical Species

| Species | Half-Life (t½) | Key Distribution/Clearance Characteristics |

|---|---|---|

| Mouse | 1 hour medchemexpress.com | Moderate-to-high systemic clearance. medchemexpress.com |

| Rat | 2-5 hours medchemexpress.com | Higher tissue concentrations than plasma; moderate-to-high systemic clearance. medchemexpress.com |

| Dog | 6 hours medchemexpress.com | Moderate-to-high systemic clearance. medchemexpress.com |

| Monkey | 14.9 hours medchemexpress.com | Slower absorption and lower clearance compared to other species. medchemexpress.com |

Bioavailability

Metabolic Pathways and metabolite Identification

The metabolism of sunitinib is a critical aspect of its pharmacokinetic profile, leading to the formation of both active and inactive compounds.

Sunitinib is metabolized principally by the cytochrome P450 enzyme, CYP3A4. aacrjournals.orgdrugbank.comfrontiersin.orgnih.gov This enzyme is responsible for the initial metabolic transformation of sunitinib into its primary active metabolite. aacrjournals.orgfrontiersin.orgnih.gov The active metabolite is subsequently also metabolized by CYP3A4. aacrjournals.orgdrugbank.comfrontiersin.orgnih.gov In vitro studies indicate that sunitinib is unlikely to cause clinically relevant inhibition of other CYP isoforms. pharmgkb.org Additional metabolic pathways that have been identified include N-oxidation and oxidative defluorination. nih.gov

The primary metabolic pathway for sunitinib is N-deethylation by CYP3A4, which produces its main active metabolite, SU12662, also known as N-desethyl sunitinib. nih.govcaymanchem.comaacrjournals.orgnih.gov This metabolite is significant because it is equipotent to the parent compound, sunitinib, in biochemical and cellular assays. nih.gov SU12662 was identified as the major plasma metabolite in mice, rats, and monkeys. nih.gov However, the relative plasma levels differ between species; SU12662 concentrations are lower than the parent drug in mice and monkeys but are greater than sunitinib in rats. nih.govcaymanchem.com The combination of sunitinib and SU12662 in plasma represents the total active drug. aacrjournals.orgpharmgkb.org

Besides the primary active metabolite SU12662, other metabolites have been identified. nih.gov An N-oxide metabolite, referred to as SU12487, was found to be the major metabolite in dogs. nih.gov However, this metabolite was observed infrequently in humans. nih.gov Sunitinib N-oxide has also been detected in the urine of rats. researchgate.net

Primary Active Metabolite: SU12662 (N-desethyl metabolite)

Elimination Pathways in Preclinical Models

The elimination of sunitinib and its metabolites occurs through two primary routes in preclinical species: fecal and urinary excretion.

Fecal Excretion

Fecal excretion is the predominant pathway for the elimination of sunitinib and its metabolites in preclinical animal models. nih.govnih.govdovepress.comdrugbank.compfizer.compharmgkb.orgpfizer.comfda.gov Following oral administration of radiolabeled sunitinib, the majority of the administered radioactivity is recovered in the feces. nih.govresearchgate.net This indicates that biliary excretion plays a significant role in the clearance of the drug. dovepress.comnih.gov In rats and monkeys, fecal excretion accounts for the bulk of the eliminated dose. nih.govresearchgate.net Specifically, in a human mass balance study, 61% of the administered dose of [14C]sunitinib was eliminated through the feces. drugbank.compfizer.comfda.gov Sunitinib and its primary active metabolite are the main drug-related compounds found in fecal samples. pfizer.comfda.gov

Urinary Excretion

Urinary excretion represents a minor pathway for the elimination of sunitinib and its metabolites in preclinical species. nih.govdovepress.comresearchgate.net A smaller fraction of the total administered radioactivity is recovered in the urine compared to the feces. nih.govresearchgate.net Studies in rats and monkeys have confirmed that only a small percentage of the dose is excreted via the kidneys. nih.govresearchgate.net In humans, renal elimination accounted for 16% of the administered dose. drugbank.compharmgkb.orgpfizer.comfda.gov While numerous metabolites have been detected in urine, sunitinib and its primary active metabolite remain the major drug-related compounds identified. pfizer.comfda.govresearchgate.net

Pharmacokinetic Variability and Factors in Preclinical Studies

The pharmacokinetic profile of sunitinib can vary significantly across different preclinical species and can be influenced by the timing of drug administration.

Species-Specific Pharmacokinetic Profiles

Notable differences in the pharmacokinetic parameters of sunitinib have been observed among various preclinical species. For instance, the plasma terminal elimination half-life of sunitinib is approximately 8 hours in rats and 17 hours in monkeys. nih.govresearchgate.net The major circulating metabolite, the N-desethyl metabolite (SU012662), is consistent across mice, rats, and monkeys. nih.gov However, an N-oxide metabolite (SU012487) was identified as the major metabolite in dogs but was only infrequently observed in humans. nih.gov These species-specific differences in metabolism and elimination highlight the importance of using multiple animal models to predict human pharmacokinetics. nih.gov

Table 1: Species-Specific Pharmacokinetic Parameters of Sunitinib

| Species | Plasma Terminal Elimination Half-life | Major Metabolite(s) |

| Rat | 8 hours nih.govresearchgate.net | SU012662 (N-desethyl metabolite) nih.gov |

| Monkey | 17 hours nih.govresearchgate.net | SU012662 (N-desethyl metabolite) nih.gov |

| Dog | Not specified | SU012487 (N-oxide metabolite) nih.gov |

| Mouse | Not specified | SU012662 (N-desethyl metabolite) nih.gov |

This table is based on available data from preclinical studies and is intended for informational purposes only.

Impact of Administration Time (Chronopharmacokinetics) in Preclinical Models

Recent preclinical research has explored the influence of circadian rhythms on the pharmacokinetics of sunitinib, a field known as chronopharmacokinetics. nih.govmdpi.com Studies in mice have demonstrated that the pharmacokinetics of sunitinib follow a rhythm. nih.govnih.gov For example, the area under the concentration-time curve (AUC) for sunitinib and its active metabolite, SU12662, was found to be significantly higher when the drug was administered at certain times of the day compared to others. nih.govresearchgate.net Specifically, in male FVB-mice, the combined AUC was 14-27% higher when sunitinib was given at 4 a.m. and 4 p.m. compared to 8 a.m. and 8 p.m. nih.govnih.govresearchgate.net This variation is thought to be linked to the time-dependent expression of drug-metabolizing enzymes and transporters. nih.govnih.gov In rabbits, evening administration (8 p.m.) of sunitinib resulted in a 117.6% higher maximum concentration (Cmax) and a 55.3% higher AUC compared to morning administration (8 a.m.). researchgate.net These findings suggest that the timing of sunitinib administration could be a critical factor in optimizing its therapeutic effect and minimizing toxicity. mdpi.com

Table 2: Effect of Administration Time on Sunitinib Pharmacokinetics in Preclinical Models

| Preclinical Model | Administration Time | Observation |

| Mice (FVB) | 4 a.m. and 4 p.m. vs. 8 a.m. and 8 p.m. | 14-27% higher combined AUC of sunitinib and SU12662 at 4 a.m. and 4 p.m. nih.govnih.govresearchgate.net |

| Rabbits | 8 p.m. vs. 8 a.m. | 117.6% higher Cmax and 55.3% higher AUC of sunitinib with evening administration. researchgate.net |

This table summarizes key findings from chronopharmacokinetic studies and is for informational purposes only.

Mechanisms of Sunitinib Malate Resistance in Preclinical Research

Intrinsic and Acquired Resistance Development in In Vitro Models

The study of sunitinib (B231) resistance in laboratory settings often utilizes in vitro models, where cancer cell lines are exposed to the drug over extended periods to induce resistance. This process allows for the investigation of both intrinsic (pre-existing) and acquired (developed over time) resistance. oaepublish.comresearchgate.net

In various cancer cell lines, including those for renal cell carcinoma (Caki-1, A498, 786-O) and colon cancer (HT-29), prolonged exposure to gradually increasing concentrations of sunitinib has been shown to generate resistant clones. mdpi.comaacrjournals.orgaacrjournals.org These resistant cells exhibit a reduced sensitivity to the drug, as evidenced by an increase in their half-maximal inhibitory concentration (IC50) values compared to their parental, sensitive counterparts. For instance, in one study, the IC50 for 786-O renal cancer cells increased from 1.2 to 3.1 μmol/L, and for HT-29 colon cancer cells, it rose from 1.9 to 3.5 μmol/L after developing resistance. aacrjournals.org

This acquired resistance is often a multifaceted process involving numerous molecular and cellular adaptations. mdpi.comnih.gov Interestingly, research suggests that this resistance can sometimes be transient. When drug pressure is removed, resistant tumor cells may revert to a more sensitive state, indicating a dynamic and reversible resistance mechanism. nih.gov

The development of these in vitro models is crucial as it provides a platform to dissect the specific changes that occur within cancer cells as they become resistant to sunitinib, paving the way for a deeper understanding of the underlying mechanisms. mdpi.com

Molecular and Genetic Aberrations Associated with Resistance

The development of resistance to sunitinib is frequently linked to specific changes at the molecular and genetic level. These aberrations can interfere with the drug's ability to bind to its targets or can activate alternative pathways that bypass the drug's inhibitory effects.

A primary mechanism of acquired resistance to sunitinib, particularly in the context of gastrointestinal stromal tumors (GIST), involves the development of secondary mutations in the target kinase, KIT. While sunitinib is effective against GISTs with primary mutations in KIT exon 9 or 11, and even those with secondary mutations in the ATP-binding pocket (exons 13 and 14), it is largely ineffective against tumors that acquire secondary mutations in the activation loop of KIT, located in exon 17. mdpi.complos.orgascopubs.org

These exon 17 mutations, such as D816V, D816F, D820A, D820Y, D820E, and N822K, alter the conformation of the kinase domain, preventing sunitinib from binding effectively. mdpi.comresearchgate.net In vitro studies have consistently demonstrated that these activation loop mutations confer high-level resistance to sunitinib. ascopubs.org Clinical observations corroborate these preclinical findings, showing that patients whose tumors develop these secondary mutations often experience disease progression despite treatment with sunitinib. ascopubs.org

The heterogeneity of these secondary mutations within a patient's tumors can also contribute to treatment failure. It's been observed that different metastatic lesions in the same patient can harbor different secondary mutations, with some being sensitive and others resistant to sunitinib. aacrjournals.org For example, a non-progressing tumor might have a V654A mutation (sensitive to sunitinib), while a progressing lesion has a mutation in exon 17 (resistant to sunitinib). ascopubs.org

| KIT Exon | Mutation Location | Sunitinib Sensitivity | Reference |

|---|---|---|---|

| Exon 9 (Primary) | Ligand-binding domain | Sensitive | dovepress.com |

| Exon 11 (Primary) | Juxtamembrane domain | Sensitive | dovepress.com |

| Exons 13/14 (Secondary) | ATP-binding pocket | Sensitive | mdpi.comnih.gov |

| Exon 17 (Secondary) | Activation loop | Resistant | mdpi.comascopubs.orgnih.govresearchgate.net |

Another significant mechanism of resistance to sunitinib involves the activation of alternative signaling pathways that promote tumor growth and angiogenesis, effectively bypassing the pathways inhibited by the drug. jkcvhl.comochsnerjournal.orgresearchgate.net This phenomenon is often a consequence of the tumor adapting to the hypoxic environment created by effective anti-angiogenic therapy. oaepublish.com

Several key alternative pathways have been identified in preclinical models of sunitinib resistance:

FGF Pathway: The fibroblast growth factor (FGF) pathway, particularly FGF1 and FGF2, can be upregulated following VEGFR inhibition, leading to the activation of alternative proangiogenic pathways like MAPK/ERK and PI3K/Akt. oaepublish.com

Interleukin Signaling: Hypoxia induced by sunitinib can lead to the upregulation of interleukins such as IL-6 and IL-8. oaepublish.com IL-6 can activate the STAT3 pathway, leading to increased production of VEGFR, while IL-8 can induce a cascade of immunologic changes that promote angiogenesis. oaepublish.comascopubs.org

AXL and MET Signaling: Chronic sunitinib treatment has been shown to induce the activation of AXL and MET signaling, which can promote the metastatic behavior of renal cancer cells. jkcvhl.com

The development of sunitinib resistance is also associated with significant changes in gene expression. ascopubs.org These alterations can affect a wide range of cellular processes, including cell cycle progression, cell migration, and the tumor microenvironment.

Furthermore, research has identified specific genes whose loss-of-function can confer sunitinib resistance. In one study, mutations in genes such as G6PD, LRP1B, SETD2, TET2, SYNE1, and DCC were identified in a patient who developed acquired resistance to sunitinib. unav.eduresearchgate.netunav.edu Subsequent in vitro and in vivo experiments showed that knockdown of these genes in sensitive cancer cell lines decreased their sensitivity to sunitinib. unav.eduunav.edu

Epigenetic modifications also play a role. For instance, the expression of EZH2, a histone methyltransferase, has been found to be a major regulator of gene expression changes associated with sunitinib resistance in 786-O cells. iu.edu

Upregulation of Alternative Growth Factor Signaling Pathways

Cellular and Subcellular Mechanisms of Resistance

Beyond genetic and molecular alterations, resistance to sunitinib can also arise from changes at the cellular and subcellular levels. These mechanisms often involve the sequestration of the drug away from its intended targets.

A novel and significant mechanism of sunitinib resistance is its sequestration within lysosomes, which are acidic organelles within the cell. nih.govjkcvhl.comnih.gov Sunitinib is a weak base, and as such, it can become protonated and trapped within the acidic environment of lysosomes. jkcvhl.com This entrapment prevents the drug from reaching its target tyrosine kinases in the cytoplasm, thereby reducing its efficacy. aacrjournals.orgjkcvhl.com

Studies have shown that sunitinib-resistant cells often have an increased number of lysosomes and can accumulate significantly higher intracellular concentrations of the drug compared to sensitive cells. aacrjournals.orgoncotarget.com Despite this higher intracellular drug concentration, the activity of downstream signaling pathways, such as p-Akt and p-ERK, remains unaffected in resistant cells, indicating that the sequestered drug is not biologically active. aacrjournals.orgjkcvhl.com

This lysosomal sequestration has been observed in various cancer cell lines and has been demonstrated in in vivo models as well. nih.govjkcvhl.com Interestingly, this mechanism of resistance can be reversible. When the drug is removed from the culture medium, resistant cells can regain their sensitivity to sunitinib, and their lysosomal capacity can return to normal levels. nih.gov

Furthermore, it has been shown that hydrophobic weak base drugs like sunitinib can induce lysosomal biogenesis, the process of creating new lysosomes. This is mediated by the transcription factor TFEB, which, when activated, increases the expression of genes encoding lysosomal proteins. jkcvhl.comoncotarget.com This creates a feedback loop where the sequestration of the drug leads to the production of more lysosomes, further enhancing the cell's ability to sequester the drug and contributing to multidrug resistance. jkcvhl.com

Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and apical-basal polarity, acquiring a migratory and invasive mesenchymal phenotype. Preclinical studies have increasingly identified EMT as a key driver of acquired resistance to sunitinib in various cancers. This transition allows cancer cells to evade the anti-angiogenic and anti-proliferative effects of the drug.

The process is characterized by specific molecular alterations. A hallmark of EMT is the downregulation of the epithelial marker E-cadherin and the concurrent upregulation of mesenchymal markers such as Vimentin (B1176767), N-cadherin, Slug, and Zeb1. aacrjournals.orgnih.gov In preclinical models of colorectal cancer, chronic treatment with sunitinib was shown to induce EMT, leading to decreased E-cadherin expression and increased levels of Slug and Zeb1. aacrjournals.org This molecular switch was associated with enhanced cellular motility. aacrjournals.org

Similarly, in clear cell renal cell carcinoma (ccRCC), a primary indication for sunitinib, EMT has been strongly implicated in resistance. iiarjournals.org Studies using sunitinib-resistant ccRCC cell lines demonstrated that these cells exhibit enhanced migration and invasion capabilities compared to their sunitinib-sensitive parental counterparts. iiarjournals.org Gene expression profiling of tumor samples from patients who progressed on tyrosine kinase inhibitor (TKI) therapy revealed a significant upregulation of genes related to EMT. iiarjournals.org Furthermore, the knockdown of EMT-related genes using siRNA was able to significantly suppress the invasive capacity of these resistant cell lines. iiarjournals.org

Another molecule implicated in sunitinib resistance via EMT is CD44, a transmembrane glycoprotein. In renal cell carcinoma cell lines, knockdown of CD44 resulted in increased sensitivity to sunitinib. iiarjournals.org In silico analysis has shown a positive correlation between CD44 expression and EMT signatures, suggesting that targeting CD44 could be a strategy to overcome EMT-associated sunitinib resistance. iiarjournals.org A case study in hepatocellular carcinoma also documented the emergence of a sarcomatoid-like mesenchymal component with lost E-cadherin and high vimentin expression in a tumor that developed resistance to sunitinib, providing clinical evidence for this preclinical observation. nih.gov

Table 1: Key Research Findings on EMT in Sunitinib Resistance

| Cancer Model | Key Findings | Molecular Markers | Functional Outcome | Reference(s) |

|---|

Adaptation of Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in tumor progression and therapeutic response. Preclinical research has shown that sunitinib treatment induces significant adaptations within the TME, which ultimately contribute to the development of resistance.

A primary consequence of sunitinib's anti-angiogenic activity is the induction of hypoxia. aacrjournals.org While initially effective in reducing tumor blood flow, this prolonged state of low oxygen, or hypoxia, acts as a powerful selective pressure that "resets" the TME. nih.govaacrjournals.org This hypoxic environment triggers the activation of hypoxia-inducible factors (HIFs), master regulators of the cellular response to low oxygen. This activation leads to the upregulation of alternative pro-angiogenic signaling pathways, creating a VEGF/VEGFR-independent mechanism for blood vessel formation and circumventing sunitinib's primary mode of action. nih.gov Preclinical models have demonstrated the upregulation of factors such as interleukin-8 (IL-8) and fibroblast growth factor (FGF) in sunitinib-resistant tumors. oaepublish.com

Beyond angiogenesis, the TME undergoes significant metabolic reprogramming. Sunitinib-resistant ccRCC cell lines have been shown to exhibit a metabolic shift characterized by enhanced oxidative phosphorylation (OXPHOS) and an increased reliance on glutamine metabolism. nih.gov This metabolic flexibility allows tumor cells to adapt and survive in the nutrient-deprived and hypoxic conditions created by the therapy.

The immune landscape of the TME is also profoundly altered. Sunitinib resistance has been associated with the creation of a more immunosuppressive microenvironment. nih.gov This includes an increase in the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, which can inhibit the anti-tumor activity of T cells. nih.gov Furthermore, preclinical models show that sunitinib resistance can involve the recruitment of myeloid-derived suppressor cells (MDSCs) to the TME. These cells contribute to resistance by producing various pro-angiogenic factors and suppressing the immune response. aacrjournals.org

Table 2: Adaptations of the Tumor Microenvironment in Sunitinib Resistance

| Adaptation Mechanism | Key Mediators | Consequence | Cancer Model | Reference(s) |

|---|---|---|---|---|

| Alternative Angiogenic Pathways | Hypoxia, HIF-1α, IL-8, FGF-2 | Circumvention of VEGFR inhibition, sustained tumor vascularization. | Renal Cell Carcinoma | nih.govoaepublish.com |

| Metabolic Reprogramming | Enhanced OXPHOS, increased glutamine metabolism. | Increased cell survival and adaptation to therapeutic pressure. | Clear Cell Renal Cell Carcinoma (ccRCC) | nih.gov |

| Immunosuppression | ↑ PD-L1 expression, recruitment of Myeloid-Derived Suppressor Cells (MDSCs). | Evasion of immune surveillance, promotion of tumor growth. | Renal Cell Carcinoma | nih.govnih.govaacrjournals.org |

| Stromal Contribution | Cancer-Associated Fibroblasts (CAFs), dense fibrotic stroma. | Physical barrier to drug delivery, secretion of pro-survival factors. | Pancreatic Ductal Adenocarcinoma (PDA) | oncotarget.com |

Strategies to Overcome Resistance in Preclinical Settings

Building on the understanding of resistance mechanisms, preclinical research has explored various strategies to overcome or circumvent sunitinib resistance. These approaches often involve combination therapies targeting the newly identified vulnerabilities of resistant tumors.

One major strategy is to target the alternative signaling pathways that are activated in resistant cells. Since many resistant tumors exhibit activation of the PI3K/AKT/mTOR pathway, combining sunitinib with mTOR inhibitors like everolimus (B549166) or temsirolimus (B1684623) has shown promise. nih.govaacrjournals.org In preclinical models of RCC, the sequential administration of sunitinib followed by everolimus was more effective at controlling tumor growth and metastasis than sunitinib alone. iiarjournals.org Similarly, the upregulation of receptor tyrosine kinases like MET and AXL in resistant tumors has led to studies combining sunitinib with MET/AXL inhibitors, which successfully restored sunitinib sensitivity in preclinical models. nih.gov

Another approach focuses on disrupting the adaptive changes in the TME. For instance, neutralizing the pro-angiogenic cytokine IL-8 with a specific antibody has been shown to re-sensitize xenograft tumors to sunitinib. oaepublish.com Targeting the immunosuppressive components of the TME is also a promising avenue.

Metabolic vulnerabilities that arise during resistance offer another point of intervention. Research has shown that sunitinib-resistant RCC cells increase their production of the amino acid serine through the de novo serine synthesis pathway. Targeting this pathway by inhibiting the enzyme phosphoglycerate dehydrogenase (PHGDH) has been shown to impede tumor growth and restrict the invasive potential of resistant cells. aacrjournals.org

Finally, a strategy of dose-escalation has been tested in preclinical models. In patient-derived ccRCC xenografts that had become resistant to a standard dose of sunitinib, increasing the dose was able to re-induce a therapeutic response and decrease tumor growth. nih.govresearchgate.net This suggests that in some cases, resistance may be transient and can be overcome by altering the administration of the drug. nih.gov

Table 3: Preclinical Strategies to Overcome Sunitinib Resistance

| Strategy | Approach | Preclinical Model | Outcome | Reference(s) |

|---|---|---|---|---|

| Targeting Alternative Pathways | Combination with mTOR inhibitors (Everolimus) | Orthotopic mouse model of RCC | Superior control of primary tumor growth and metastases compared to sunitinib alone. | iiarjournals.org |

| Combination with MET/AXL inhibitors | Patient-derived xenograft model of ccRCC | Impaired invasive behavior and restored sunitinib sensitivity. | nih.gov | |

| Combination with Src/FAK inhibitors (Dasatinib) | NSCLC cell lines with induced EMT | Selective growth inhibition of mesenchymal, drug-resistant cells. | oncotarget.com | |

| Targeting the TME | Combination with IL-8 neutralizing antibody | Xenograft tumors | Re-sensitization of tumors to sunitinib treatment. | oaepublish.com |

| Targeting Metabolic Vulnerabilities | Combination with PHGDH inhibitor (serine synthesis blockade) | ccRCC cells (sensitive and resistant) | Impeded tumor growth and restricted cell migration and invasion. | aacrjournals.org |

| Dose Modification | Sunitinib dose-escalation (40→60→80 mg/kg) | Patient-derived ccRCC xenografts | Re-induction of tumor response after initial resistance. | nih.govresearchgate.net |

| Sequential Therapy | Sunitinib followed by Axitinib or Everolimus | In vivo RCC models | Sequential therapy with everolimus showed greater efficacy than sunitinib-sorafenib sequence. | nih.goviiarjournals.org |

Combination Therapy Research with Sunitinib Malate in Preclinical Models

Synergistic Antitumor Effects with Other Targeted Therapies

Preclinical studies have explored the combination of sunitinib (B231) malate (B86768) with various targeted therapies, demonstrating the potential for synergistic or additive anti-tumor effects.

With Immune Checkpoint Inhibitors (Preclinical Evidence)

The combination of sunitinib malate with immune checkpoint inhibitors has shown promise in preclinical models. The rationale behind this combination lies in the potential for sunitinib to modulate the tumor microenvironment, making it more susceptible to an anti-tumor immune response. researchgate.netfrontiersin.orgnih.gov Increased expression of PD-L1 has been observed in tumors treated with anti-angiogenic agents like sunitinib, suggesting a potential for synergistic effects when combined with PD-1/PD-L1 inhibitors. nih.gov Preclinical studies in mouse models of colon adenocarcinoma and melanoma have demonstrated that dual blockade of immune checkpoints, such as CTLA-4 and PD-1, can lead to synergistic antitumor activity. researchgate.net While direct preclinical evidence for the sunitinib-immune checkpoint inhibitor combination is still emerging, the foundational research supports the hypothesis that targeting both angiogenesis and immune checkpoints could enhance anti-tumor immunity. researchgate.netfrontiersin.org

With mTOR Inhibitors (e.g., Rapamycin)

The combination of sunitinib malate with mTOR inhibitors, such as rapamycin (B549165), has demonstrated synergistic cytotoxicity in preclinical neuroblastoma models. nih.gov The PI3K/Akt/mTOR pathway is crucial for cell survival and proliferation, and its inhibition by rapamycin complements the anti-angiogenic and anti-tumor effects of sunitinib. nih.gov In vivo studies have shown that a combination of sunitinib and rapamycin can be more effective than traditional chemotherapy in inhibiting tumor growth. nih.gov This suggests a potential therapeutic strategy for neuroblastoma. nih.gov The combination of sunitinib with another mTOR inhibitor, temsirolimus (B1684623), has also been considered of great interest, particularly in renal cell carcinoma (RCC), due to the promising activity of temsirolimus in this cancer type. nih.gov

With Other Kinase Inhibitors

Preclinical evaluations have shown positive interactions when sunitinib malate is combined with other kinase inhibitors. In HER2-positive breast cancer cell lines, the combination of sunitinib and trastuzumab resulted in an improved response compared to either drug alone. ascopubs.org This was observed in both trastuzumab-sensitive and resistant cell lines, suggesting that the combination could help overcome resistance. ascopubs.org Another study explored the combination of sunitinib with SL327, a MEK1/2 inhibitor, as a potential strategy to counteract doxorubicin (B1662922) resistance in anaplastic thyroid cancer cells, showing reduced viability and migration. mdpi.com

Synergistic Antitumor Effects with Conventional Therapies

The efficacy of sunitinib malate has also been investigated in combination with conventional cancer treatments like chemotherapy and hyperthermia in preclinical settings.

With Chemotherapeutic Agents (e.g., Gemcitabine (B846), Cisplatin, Cyclophosphamide)

Preclinical studies have demonstrated that sunitinib malate can have synergistic anti-tumor effects when combined with various chemotherapeutic agents. In human bladder cancer cells, the combination of sunitinib and gemcitabine significantly enhanced the anti-tumor effect of both drugs. nih.gov A synergistic effect was also observed with cisplatin, particularly at high-dose combinations. nih.gov These findings provide a rationale for developing sunitinib-based combination therapy regimens for advanced bladder cancer. nih.gov In neuroblastoma preclinical models, low-dose sunitinib showed synergistic cytotoxicity with cyclophosphamide. nih.gov Furthermore, a phase I dose-escalation study in advanced non-small cell lung cancer showed evidence of antitumor activity with the combination of sunitinib, gemcitabine, and cisplatin. nih.gov

With Hyperthermia

In vitro studies on human breast adenocarcinoma cells (MCF-7) have shown that combining sunitinib malate with hyperthermia results in a significantly more effective cytotoxic effect than sunitinib alone. nih.govresearchgate.netjbuon.com The combination demonstrated both synergistic and additive effects, leading to a significant decrease in cell proliferation, mitotic index, and labeling index. nih.govresearchgate.net This suggests that hyperthermia can enhance the anti-tumor efficacy of sunitinib. researchgate.netjbuon.com

Interactive Table: Preclinical Combination Studies with Sunitinib Malate

| Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Targeted Therapies | |||

| Immune Checkpoint Inhibitors | Mouse colon adenocarcinoma and melanoma models | Dual blockade of CTLA-4 and PD-1 showed synergistic antitumor activity. | researchgate.net |

| Rapamycin (mTOR Inhibitor) | Neuroblastoma mouse model | Synergistic cytotoxicity; more effective than cyclophosphamide. | nih.gov |

| Trastuzumab (Kinase Inhibitor) | HER2-positive breast cancer cell lines | Improved response compared to either drug alone, even in resistant cells. | ascopubs.org |

| Conventional Therapies | |||

| Gemcitabine | Human bladder cancer cells | Significantly enhanced anti-tumor effect. | nih.gov |

| Cisplatin | Human bladder cancer cells | Synergistic anti-tumor effect at high-dose combinations. | nih.gov |

| Cyclophosphamide | Neuroblastoma mouse model | Synergistic cytotoxicity with low-dose sunitinib. | nih.gov |

| Hyperthermia | Human breast adenocarcinoma cells (MCF-7) | Significantly more effective cytotoxic effect than sunitinib alone; synergistic and additive effects. | nih.govresearchgate.netjbuon.com |

With Non-Steroidal Anti-Inflammatory Drugs (e.g., Meloxicam)

Preclinical research has explored the therapeutic potential of combining the multi-targeted tyrosine kinase inhibitor sunitinib malate with non-steroidal anti-inflammatory drugs (NSAIDs), such as meloxicam (B1676189). Studies on human bladder cancer cell lines have demonstrated that while both sunitinib malate and meloxicam can independently suppress cell proliferation in a concentration-dependent manner, their simultaneous administration produces a synergistic cytotoxic effect. jcu.czresearchgate.net This enhanced anti-tumor activity suggests a promising combinatorial therapeutic strategy. jcu.cz The synergistic relationship indicates that meloxicam can augment the cytotoxic effects of sunitinib malate, potentially allowing for improved therapeutic outcomes in cancer treatment. jcu.czgeneticsmr.org

Mechanistic Basis of Combination Synergy in Preclinical Models

The synergistic anti-tumor effects observed when combining sunitinib malate with the NSAID meloxicam in preclinical models are underpinned by several key cellular mechanisms. jcu.czresearchgate.net The interaction between the two agents appears to potentiate established anti-cancer pathways, leading to enhanced cell death and inhibition of tumor growth. jcu.czgeneticsmr.org Research points towards a multi-faceted mechanism involving the induction of programmed cell death pathways, increased damage to cellular DNA, and disruption of the normal cell division cycle. jcu.cznih.govfrontiersin.org

Induction of Apoptosis and Autophagy

A significant aspect of the synergy between sunitinib and meloxicam is the enhanced induction of both apoptosis (programmed cell death) and autophagy. jcu.czresearchgate.netgeneticsmr.org In studies using human bladder cancer cell lines, the combination treatment led to a greater incidence of early apoptotic cells and a notable increase in the formation of autophagic vacuoles compared to treatment with either drug alone. jcu.czresearchgate.netgeneticsmr.org Sunitinib on its own has been shown to induce apoptosis in various cancer cell lines. nih.gov However, the addition of meloxicam appears to amplify this effect. jcu.czgeneticsmr.org Similarly, while sunitinib treatment can trigger an autophagic response in cancer cells, which sometimes acts as a survival mechanism, the combination with other agents can shift this process towards a non-protective, cell-death-promoting pathway. aacrjournals.orgfrontiersin.orgresearchgate.netoup.com The concurrent elevation of both apoptotic and autophagic markers following combined sunitinib and meloxicam treatment underscores a potentiation of cellular stress and death mechanisms. jcu.czgeneticsmr.org

Table 1: Cellular Effects of Sunitinib Malate and Meloxicam Combination in Bladder Cancer Cells

| Treatment Group | Observed Effect on Apoptosis | Observed Effect on Autophagy | Reference |

|---|---|---|---|

| Sunitinib Malate (alone) | Induces apoptosis | Induces autophagy | jcu.cznih.gov |

| Meloxicam (alone) | Suppresses cell proliferation | Not specified as a primary effect | jcu.cz |

| Sunitinib Malate + Meloxicam | Greater incidence of early apoptotic cells | Greater incidence of autophagic vacuoles | jcu.czresearchgate.netgeneticsmr.org |

DNA Damage Enhancement

Preclinical investigations using the comet assay, a method for detecting DNA damage in individual cells, suggest that meloxicam enhances the cytotoxicity of sunitinib malate by increasing DNA damage. jcu.czresearchgate.net The combination of the two drugs resulted in more significant DNA damage in bladder cancer cells than was observed with single-agent treatment. jcu.cz This finding points to a mechanism where the genotoxic stress induced by the combination therapy surpasses the cell's capacity for DNA repair, ultimately contributing to the observed increase in apoptosis and cell death. jcu.czresearchgate.net The ability of combination therapies to enhance DNA damage is a recognized mechanism for improving anticancer efficacy. nih.gov

Table 2: Mechanistic Synergy of Sunitinib and Meloxicam

| Mechanism | Finding in Combination Therapy | Assay/Method Used | Reference |

|---|---|---|---|

| DNA Damage | Meloxicam increases sunitinib malate cytotoxicity through DNA damage. | Comet Assay | jcu.czresearchgate.net |

Cell Cycle Perturbation

Table 3: Effect of Sunitinib Combination Therapies on Cell Cycle Progression

| Cancer Model | Combination | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Nasopharyngeal Carcinoma | Sunitinib (single agent) | Arrest at G0/G1 phase | nih.gov |

| Melanoma | Sunitinib + BET inhibitors | Significant G1 arrest | nih.gov |

| Papillary Renal Cell Carcinoma | Sunitinib + MLo-1508 | Arrest at G2/M phase | frontiersin.org |

| Bladder Cancer | Sunitinib + Epirubicin | Arrest at G2/M phase | cancerindex.org |

Novel Drug Delivery Systems for Sunitinib Malate: Research and Development

Rationale for Advanced Delivery Systems

The development of advanced drug delivery systems for sunitinib (B231) malate (B86768) is driven by the need to overcome inherent limitations of the conventional drug formulation.

Sunitinib as a free base is a poorly water-soluble drug, and its solubility is highly dependent on pH, decreasing significantly in water or at a pH of 6.8. google.com While the malate salt form improves upon this, challenges related to solubility and bioavailability persist. ajol.infogoogle.com Poor aqueous solubility can lead to incomplete drug dissolution and variable absorption from the gastrointestinal tract, ultimately affecting the drug's bioavailability and therapeutic consistency. ajol.info

Novel drug delivery systems, such as nanoparticle-based formulations, offer a promising solution to this problem. By encapsulating sunitinib malate within nanocarriers, it is possible to enhance its solubility and dissolution rate. ajol.inforesearchgate.net For instance, polymeric nanoparticle formulations have been shown to improve the solubility and dissolution of sunitinib malate, which is expected to enhance its oral bioavailability. ajol.info The use of nanocarriers can also protect the drug from degradation in the gastrointestinal tract, further contributing to improved bioavailability. nih.gov

While sunitinib malate is a targeted therapy, it can still distribute to healthy tissues and cause off-target side effects. acs.orgaacrjournals.org These adverse effects can limit the tolerable dose and impact the patient's quality of life. Advanced drug delivery systems can be engineered to specifically target tumor cells, thereby increasing the drug concentration at the site of action while minimizing exposure to healthy tissues. mdpi.commdpi.com

Conventional oral administration of sunitinib malate often requires frequent dosing to maintain therapeutic drug concentrations in the bloodstream. grandviewresearch.com This can lead to fluctuations in drug levels, with peaks potentially causing toxicity and troughs reducing efficacy. Controlled and extended-release formulations are designed to release the drug over a prolonged period, maintaining a more stable and effective drug concentration. grandviewresearch.comretinalphysician.com

Polymeric nanoparticles and other nanocarriers can be engineered to provide sustained release of sunitinib malate. ajol.infomdpi.com For example, formulations using poly lactic-co-glycolic acid (PLGA) have been developed to form a depot that biodegrades over time, providing a controlled release of the drug. retinalphysician.com This not only improves patient convenience by reducing dosing frequency but also has the potential to enhance the drug's efficacy and reduce side effects associated with fluctuating plasma concentrations. grandviewresearch.com

Enhancing Targeting and Reducing Off-Target Effects

Nanoparticle-Based Delivery Approaches

Nanotechnology offers a versatile platform for the development of advanced drug delivery systems for sunitinib malate. Nanoparticles can encapsulate the drug, improve its solubility, and facilitate targeted and controlled release.

Polymeric nanoparticles are a widely studied class of nanocarriers for drug delivery due to their biocompatibility, biodegradability, and the ability to tailor their properties for specific applications. tandfonline.comajol.info

Chitosan (B1678972): This natural polymer, derived from chitin, is biocompatible and biodegradable. tandfonline.com Chitosan nanoparticles have been investigated for the delivery of sunitinib. tandfonline.comnih.gov The positive surface charge of chitosan can enhance interaction with negatively charged cell membranes, potentially improving cellular uptake. mdpi.com Studies have shown that sunitinib-loaded chitosan nanoparticles can be formulated with particle sizes suitable for drug delivery. tandfonline.com

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): PHBV is a biodegradable polyester (B1180765) that has been explored for creating nanoparticles for pulmonary drug delivery. researchgate.net In one study, sunitinib-loaded PHBV nanoparticles were developed and optimized. The resulting nanoparticles were spherical with a mean size of approximately 168 nm and demonstrated a high encapsulation efficiency of over 93%. These nanoparticles also showed sustained drug release over 24 hours. Cytotoxicity assays confirmed that the encapsulated sunitinib retained its pharmacological activity against lung cancer cells. researchgate.net

Below is a table summarizing the findings of a study on sunitinib-loaded PHBV nanoparticles:

| Parameter | Value |

| Mean Particle Size | 167.80 ± 0.30 nm |

| Encapsulation Efficiency (EE) | 93.25 ± 0.03% |

| Zeta Potential | -1.37 ± 0.24 mV |

| Drug Release Efficiency (24h) | ~56.25 ± 0.10% |

| Polydispersity Index (PdI) | 0.29 ± 1.09 |

Data from a study on sunitinib-loaded PHBV nanoparticles for pulmonary delivery. researchgate.net

Lipid-polymer hybrid nanoparticles (LPHNs) combine the advantages of both liposomes and polymeric nanoparticles, offering a robust platform for drug delivery. mdpi.cominnovareacademics.in These nanoparticles typically consist of a polymeric core, a lipid shell, and a layer of polyethylene (B3416737) glycol (PEG) for stability and prolonged circulation.

In a study focused on breast cancer, sunitinib malate was encapsulated in LPHNs composed of lipoid-90H and chitosan, with lecithin (B1663433) as a stabilizer. mdpi.comnih.gov The researchers developed several formulations by varying the chitosan concentration. The optimized formulation (SLPN4) exhibited favorable characteristics for drug delivery. mdpi.com

The in vitro drug release profile of the optimized LPHNs showed a sustained release pattern compared to the pure drug. mdpi.comnih.gov After 48 hours, the LPHNs had released approximately 84% of the encapsulated sunitinib, whereas the pure drug was almost completely released within 6 hours. mdpi.com This sustained release can help in maintaining therapeutic drug levels for a longer duration.

The following table details the characteristics of the optimized sunitinib-loaded lipid-polymer hybrid nanoparticles:

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| SLPN4 | 439 ± 5.8 | 0.269 | +34 ± 5.3 | 83.03 ± 4.9 |

Data from a study on sunitinib malate-loaded lipid-polymer hybrid nanoparticles. mdpi.com

Gold Nanoparticles

Gold nanoparticles (AuNPs) have emerged as a promising platform for the delivery of anticancer agents due to their unique physicochemical properties, including ease of synthesis, stability, and biocompatibility. scienceopen.com In the context of sunitinib malate delivery, researchers have utilized chitosan-capped gold nanoparticles as carriers. researchgate.netnih.gov One study reported the development of c(RGDfK)-labeled chitosan-capped gold nanoparticles [cRGD(CS-Au)NPs] for the targeted delivery of sunitinib malate to the tumor vasculature. nih.gov

These nanoparticles were synthesized through the electrostatic interaction between the cationic chitosan and anionic gold nanoparticles. nih.gov The resulting cRGD-modified CS-AuNPs were spherical with a narrow size distribution. nih.gov The entrapment efficiency of sunitinib malate in this system was found to be 45.2% ± 2.05%. nih.gov This targeted delivery system demonstrated enhanced and selective uptake by human breast adenocarcinoma cells (MCF-7) and human umbilical vein endothelial cells (HUVEC) compared to non-targeted nanoparticles. nih.gov The use of RGD-functionalized nanoparticles aims to specifically target the tumor vasculature, a key site of action for antiangiogenic drugs like sunitinib. researchgate.netscience.gov The enhanced uptake of the sunitinib-loaded gold nanoparticles by cancer cells suggests an improved delivery and potential for increased therapeutic efficacy compared to the free drug. scienceopen.comresearchgate.net

Table 1: Characteristics of Sunitinib Malate-Loaded Gold Nanoparticles

| Parameter | Value | Reference |

|---|---|---|

| Carrier | c(RGDfK) labeled chitosan capped gold nanoparticles | nih.gov |

| Entrapment Efficiency | 45.2% ± 2.05% | nih.gov |

| Cellular Uptake | Enhanced in MCF-7 and HUVEC cells | nih.gov |

Tocosomes

Tocosomes, novel vesicular carriers composed of derivatives of alpha-tocopherol (B171835) (vitamin E), represent another advanced drug delivery strategy. mnba-journal.com These systems offer advantages such as biocompatibility and the potential for controlled release. mnba-journal.commatilda.science Research has been conducted on temperature-responsive tocosomal nanocarriers for sunitinib malate. nih.gov